Benzofuran, 2-(1-phenylethenyl)-
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Overview
Description
Preparation Methods
The synthesis of 2-(1-Phenylvinyl)benzofuran can be achieved through various methods. One common synthetic route involves a tandem palladium-assisted coupling-cyclization reaction between 1-phenylvinyl iodides and ortho-substituted arylalkynes . This method provides a rapid and efficient approach to build up benzoheterocycle-based analogues of biological interest. The reaction conditions typically involve the use of palladium catalysts and silylated alkynes in a one-pot reaction, followed by a desilylation step and a Sonogashira coupling reaction .
Chemical Reactions Analysis
2-(1-Phenylvinyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, silylated alkynes, and phenylvinyl iodides . The major products formed from these reactions are functionalized benzofurans and indoles, which have shown significant biological activities .
Scientific Research Applications
2-(1-Phenylvinyl)benzofuran has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it has shown promising anticancer properties by inhibiting tubulin assembly, making it a potential candidate for the development of new anticancer agents . Additionally, benzofuran derivatives have demonstrated antibacterial, antiviral, and anti-inflammatory activities, further expanding their applications in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 2-(1-Phenylvinyl)benzofuran involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By inhibiting tubulin assembly, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antimitotic agents, making 2-(1-Phenylvinyl)benzofuran a valuable compound in cancer research.
Comparison with Similar Compounds
2-(1-Phenylvinyl)benzofuran can be compared to other benzofuran derivatives, such as 2-(1-Phenylvinyl)indole and combretastatin A-4. While all these compounds exhibit antimitotic properties, 2-(1-Phenylvinyl)benzofuran is unique due to its specific structural features and the presence of the phenylvinyl group, which enhances its biological activities .
Properties
CAS No. |
56426-70-1 |
---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(1-phenylethenyl)-1-benzofuran |
InChI |
InChI=1S/C16H12O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17-16/h2-11H,1H2 |
InChI Key |
DEDRBMAXSDOJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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